Technical Guide: Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester
Technical Guide: Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester
This guide outlines the synthesis pathway for 5-Nitroisophthalic Acid Monoethyl Ester (and its chemically equivalent Monomethyl analogue, CAS 1955-46-0).
Note on CAS and Nomenclature: The user-provided CAS 1955-46-0 corresponds to Monomethyl 5-nitroisophthalate .[1] The Monoethyl ester is chemically analogous but distinct. This guide focuses on the Monoethyl synthesis as requested in the text, while referencing the Monomethyl data where the chemistry is identical. The protocols below are interchangeable by substituting Ethanol for Methanol.
Executive Summary
Target Molecule: 5-Nitroisophthalic Acid Monoethyl Ester (Monoethyl 5-nitroisophthalate) Core Application: Key intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol) and polyamides. Synthesis Strategy: The most robust, high-purity industrial route is Symmetric Diesterification followed by Controlled Partial Hydrolysis . Direct mono-esterification of the dicarboxylic acid is thermodynamically difficult to control, often yielding a statistical mixture of unreacted acid, monoester, and diester that is difficult to purify.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to break the symmetry of the 5-nitroisophthalic acid molecule.
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Step 1 (Activation/Protection): Convert both carboxylic acid groups to esters (Diethyl 5-nitroisophthalate). This creates a symmetric, lipophilic intermediate that is easy to purify.
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Step 2 (Symmetry Breaking): Use Desymmetrization via Partial Hydrolysis . By utilizing controlled stoichiometry (1 equivalent of base) in a specific solvent system, one ester group is hydrolyzed back to the acid while the other remains intact.[2]
Pathway Visualization[1]
Figure 1: Stepwise synthesis pathway from 5-nitroisophthalic acid to the monoethyl ester.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 5-Nitroisophthalate
This step ensures quantitative conversion of the starting acid to the diester, removing issues with unreacted starting material.
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Reagents: 5-Nitroisophthalic acid (1.0 eq), Ethanol (Excess, solvent), Conc. H₂SO₄ (Catalytic, 0.1 eq).
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Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional, for water removal).
Protocol:
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Dissolution: Suspend 5-nitroisophthalic acid in absolute ethanol (approx. 10 mL per gram of acid).
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Catalysis: Add concentrated sulfuric acid dropwise with stirring.
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Reflux: Heat the mixture to reflux (approx. 78°C). The solid will dissolve as the ester forms. Maintain reflux for 6–8 hours. Monitoring: Check via TLC (Solvent: Hexane/Ethyl Acetate 7:3) until the starting acid spot disappears.
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Workup:
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Cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.
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Pour the residue into ice-cold water. The Diethyl 5-nitroisophthalate will precipitate as a white/off-white solid.
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Filter the solid and wash with saturated NaHCO₃ solution (to remove trace acid) and then water.
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Yield: Typically 95–98%.
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Purity: Sufficient for Step 2 without recrystallization.
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Step 2: Selective Partial Hydrolysis (The "Niwayama" Method)
This is the critical step. The use of a THF/Water or Acetone/Water system at low temperature is proven to maximize the yield of the mono-ester (half-ester) and minimize over-hydrolysis.
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Reagents: Diethyl 5-nitroisophthalate (1.0 eq), NaOH (1.0 eq), THF or Acetone, Water.
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Temperature: 0°C (Ice bath).
Protocol:
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Preparation: Dissolve Diethyl 5-nitroisophthalate in THF or Acetone (approx. 10 mL/g). Cool the solution to 0°C in an ice bath.
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Hydrolysis: Prepare a solution of NaOH (strictly 1.0 molar equivalent) in a minimum amount of water.
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Addition: Add the aqueous NaOH dropwise to the cold ester solution over 30 minutes. Critical: Rapid addition creates local high concentrations of base, leading to di-acid formation.
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Reaction: Stir at 0°C for 60–90 minutes.
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Mechanism Note: The reaction relies on the statistical probability and the reduced electrophilicity of the mono-anion intermediate, which protects the second ester group from attack under these mild conditions.
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Workup:
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Evaporate the organic solvent (THF/Acetone) under reduced pressure at low temperature (<30°C).
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The residue (aqueous phase) contains the Sodium salt of the Monoester.
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Extraction of Impurities: Wash the aqueous phase with Ethyl Acetate or Dichloromethane. This removes any unreacted Diester .
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Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH 2–3. The 5-Nitroisophthalic Acid Monoethyl Ester will precipitate.
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Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) if necessary.[3]
Data Summary Table:
| Parameter | Step 1 (Diesterification) | Step 2 (Partial Hydrolysis) |
| Solvent | Ethanol (Excess) | THF/Water or Acetone/Water |
| Reagent | H₂SO₄ (Cat.) | NaOH (1.0 eq) |
| Temp | Reflux (78°C) | 0°C |
| Time | 6–8 Hours | 1–2 Hours |
| Typical Yield | >95% | 75–85% |
| Key Impurity | Unreacted Acid | Di-acid (Over-hydrolysis) |
Process Analytical Technology (PAT) & Quality Control
To ensure the "Mono" species is isolated, specific analytical markers must be checked.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
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Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.
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Elution Order:
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5-Nitroisophthalic Acid (Most polar, elutes first).
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Monoethyl Ester (Target, intermediate retention).
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Diethyl Ester (Least polar, elutes last).
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Acceptance Criteria: Target Monoester > 98.5%; Diester < 0.5%; Free Acid < 0.5%.
NMR Spectroscopy (1H NMR, DMSO-d6)
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Symmetry Check:
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Diester: The aromatic protons at positions 4 and 6 are equivalent (doublet). The proton at position 2 is a triplet (or dd).
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Monoester: The symmetry is broken. Protons 4 and 6 are non-equivalent . You will see distinct splitting patterns for the aromatic ring protons due to the different electronic environments of the ester vs. the acid group.
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Ethyl Group: Integration will show 1 Ethyl group (3H triplet, 2H quartet) relative to 3 aromatic protons.
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Safety & Scale-Up Considerations
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Nitro Compounds: 5-nitroisophthalic acid derivatives are nitro-aromatics. While generally stable, they should not be subjected to extreme heat or shock when dry. Ensure thermal stability testing (DSC) before scaling up to kilogram quantities.
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Exotherm Control: The neutralization of the diester (Step 2) is exothermic. On a large scale, active cooling is required to maintain 0°C and prevent over-hydrolysis.
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Solvent Handling: THF forms peroxides; ensure peroxide-free solvents are used. Acetone is a safer alternative for Step 2 if solubility permits.
References
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Niwayama, S. (2000).[4] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters". Journal of Organic Chemistry, 65(18), 5834–5836. Link
- Core reference for the selective hydrolysis protocol.
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Larsen, A. A. (1964). "N-alkyl Isophthalamic Acids and Esters". U.S. Patent 3,145,197.[2] Link
- Describes the classical route of diesterification followed by partial hydrolysis for contrast media intermedi
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Felder, E., & Pitre, D. (1988). "Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters". European Patent EP0879815. Link
- Details the industrial purification and handling of nitroisophthalic esters.
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ChemicalBook. (n.d.). "Product Entry: Monomethyl 5-nitroisophthalate (CAS 1955-46-0)".[1][5][6] Link
- Verification of CAS numbers and physical properties.
Sources
- 1. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 5. lookchem.com [lookchem.com]
- 6. arveelabs.com [arveelabs.com]
